PTP-MEG2 Inhibitory Profile Confirms Low-Activity Baseline, Differentiating from Potent PTP1B Inhibitors
In a publicly curated bioactivity database, the compound inhibited human PTP-MEG2 (tyrosine-protein phosphatase non-receptor type 9) with an IC₅₀ of >10 000 nM (>10 µM) [1]. For reference, the well-characterized oxalamide-based PTP1B inhibitor BML-267 exhibits an IC₅₀ of 11 µM against PTP1B . The approximately equivalent (or weaker) potency of the target compound against PTP-MEG2, a related phosphatase, indicates that it does not act as a strong pan-PTP inhibitor but rather occupies a low-activity baseline that may be advantageous when a non-potent control or a scaffold with minimal off-target phosphatase activity is required.
| Evidence Dimension | Inhibition of tyrosine phosphatase (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ >10 000 nM (PTP-MEG2) |
| Comparator Or Baseline | BML-267: IC₅₀ 11 000 nM (PTP1B) |
| Quantified Difference | Target compound IC₅₀ comparable to (or weaker than) BML-267 IC₅₀ |
| Conditions | Recombinant human PTP-MEG2 catalytic domain; p-nitrophenol phosphate substrate; 35 min pre-incubation with enzyme; measurement after 30 min (BindingDB assay) |
Why This Matters
Knowing the baseline phosphatase activity helps researchers select an appropriate negative control or scaffold when designing PTP-targeted probes, avoiding erroneous attribution of biological effects to potent phosphatase inhibition.
- [1] BindingDB. CHEMBL1946383 (BDBM50363862). IC₅₀ >10 000 nM for human PTP-MEG2. https://www.bindingdb.org (accessed 2026-04-29). View Source
